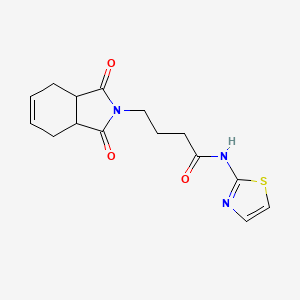![molecular formula C20H32N2O2 B5404187 3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)
3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one, commonly known as IBMPFD, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research for its potential applications in various fields of medicine.
作用機序
The exact mechanism of action of IBMPFD is not fully understood. However, it has been proposed that IBMPFD modulates the activity of ion channels by binding to specific sites on the channel protein. This results in the alteration of the ion flow across the membrane, leading to changes in cellular activity.
Biochemical and Physiological Effects:
IBMPFD has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. IBMPFD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, IBMPFD has been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.
実験室実験の利点と制限
IBMPFD has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. IBMPFD is also stable and can be stored for long periods without degradation. However, IBMPFD has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. In addition, IBMPFD can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on IBMPFD. One direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to explore its anti-cancer properties and its potential as a cancer therapy. Additionally, the effects of IBMPFD on ion channels need to be further elucidated to fully understand its mechanism of action. Overall, IBMPFD has great potential for use in various fields of medicine, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of IBMPFD involves the reaction of 3-phenylpropanal with isobutyl(methyl)amine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the desired product, IBMPFD. The yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
IBMPFD has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. IBMPFD has also been shown to modulate the activity of ion channels, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
特性
IUPAC Name |
3-hydroxy-3-[[methyl(2-methylpropyl)amino]methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-17(2)15-21(3)16-20(24)12-8-14-22(19(20)23)13-7-11-18-9-5-4-6-10-18/h4-6,9-10,17,24H,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHODVSHHVGTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)CC1(CCCN(C1=O)CCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5404106.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5404131.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5404154.png)
![1-(4-fluorobenzyl)-5-(4-isopropoxybenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5404159.png)


![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5404175.png)
![4-(4-{[5-(3-acetylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5404194.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)
![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)